molecular formula C22H16ClN5O3S B2900069 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-52-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2900069
CAS RN: 866812-52-4
M. Wt: 465.91
InChI Key: SABKUKNJKBMUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound . It has a molecular formula of C22H16ClN5O3S and a molecular weight of 465.91 . It is used for research purposes .


Synthesis Analysis

The synthesis of triazole derivatives, which this compound is a part of, has been a topic of interest in medicinal chemistry . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring fused with a quinazolinone ring . The triazole ring contains two carbon and three nitrogen atoms . The quinazolinone ring is attached to a sulfonyl group that is further connected to a 4-chlorophenyl group . The nitrogen atom of the triazole ring is linked to a 2-methoxyphenyl group .

Safety and Hazards

The specific safety and hazards related to this compound are not mentioned in the retrieved sources. It is mentioned that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-19-9-5-3-7-17(19)24-20-16-6-2-4-8-18(16)28-21(25-20)22(26-27-28)32(29,30)15-12-10-14(23)11-13-15/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABKUKNJKBMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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